molecular formula C14H21N3O3 B6709302 methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate

methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate

Cat. No.: B6709302
M. Wt: 279.33 g/mol
InChI Key: LBGIQKQNJYGMSF-UHFFFAOYSA-N
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Description

Methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a hexanoate ester

Preparation Methods

The synthesis of methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the esterification of the hexanoate chain. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: It can be utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate can be compared with other similar compounds, such as:

    Methyl 6-[[5-(cyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate: This compound lacks the methyl group on the cyclopropyl ring, which may affect its reactivity and biological activity.

    Ethyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate: The ethyl ester variant may have different solubility and stability properties compared to the methyl ester.

    Methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxoheptanoate: This compound has an extended carbon chain, which may influence its physical and chemical properties.

Properties

IUPAC Name

methyl 6-[[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]amino]-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-9-7-10(9)11-8-12(17-16-11)15-13(18)5-3-4-6-14(19)20-2/h8-10H,3-7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGIQKQNJYGMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC(=NN2)NC(=O)CCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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